

# 3-Hydroxy-2-methoxybenzaldehyde: A Versatile Building Block for Synthetic Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	3-Hydroxy-2-methoxybenzaldehyde
Cat. No.:	B043290

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Hydroxy-2-methoxybenzaldehyde**, a substituted aromatic aldehyde, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a methoxy group that influences electronic and steric properties—allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthetic potential, detailing key reactions, experimental protocols, and applications in the synthesis of bioactive molecules and complex chemical architectures.

## Physicochemical Properties

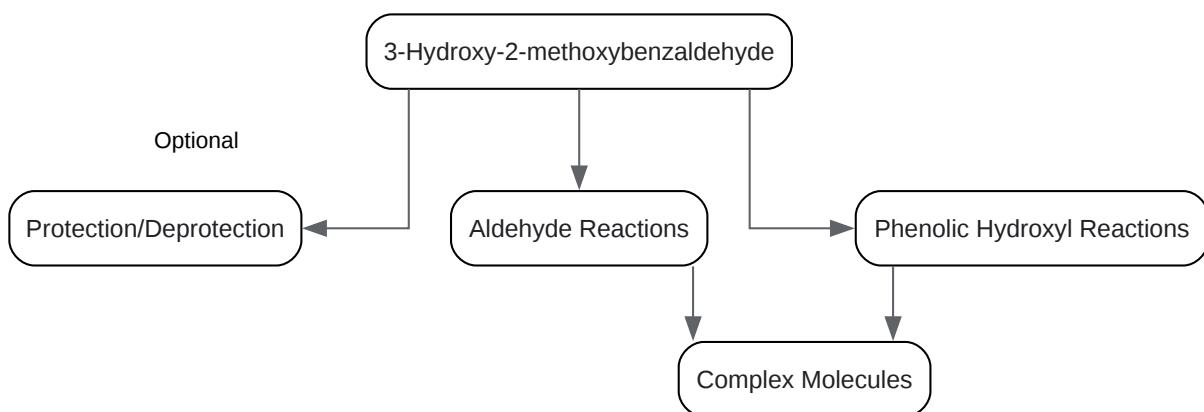
A summary of the key physicochemical properties of **3-hydroxy-2-methoxybenzaldehyde** is presented below.

Property	Value	Reference
CAS Number	66495-88-3	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	152.15 g/mol	<a href="#">[1]</a>
Appearance	Needle-shaped crystals	
Melting Point	113-115 °C	
Boiling Point	135 °C at 15 mmHg	
IUPAC Name	3-hydroxy-2-methoxybenzaldehyde	<a href="#">[1]</a>

## Core Synthetic Applications

The strategic placement of the aldehyde, hydroxyl, and methoxy groups on the benzene ring makes **3-hydroxy-2-methoxybenzaldehyde** a prime substrate for a variety of important organic reactions. These reactions enable the construction of more complex molecules, including those with significant biological activity.

A general workflow for the utilization of **3-hydroxy-2-methoxybenzaldehyde** in synthesis is depicted below.



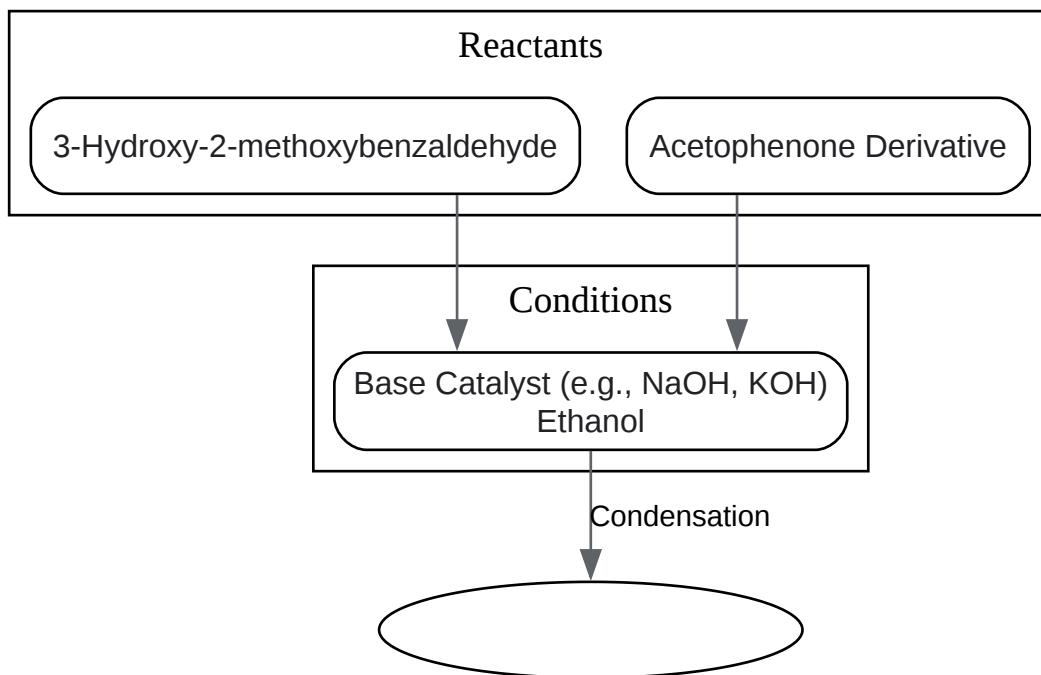
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Caption: General synthetic workflow.

## Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for carbon-carbon bond formation and the introduction of various functional groups.

The Claisen-Schmidt condensation between **3-hydroxy-2-methoxybenzaldehyde** and an appropriate acetophenone derivative is a classical method for synthesizing chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities.[2][3]

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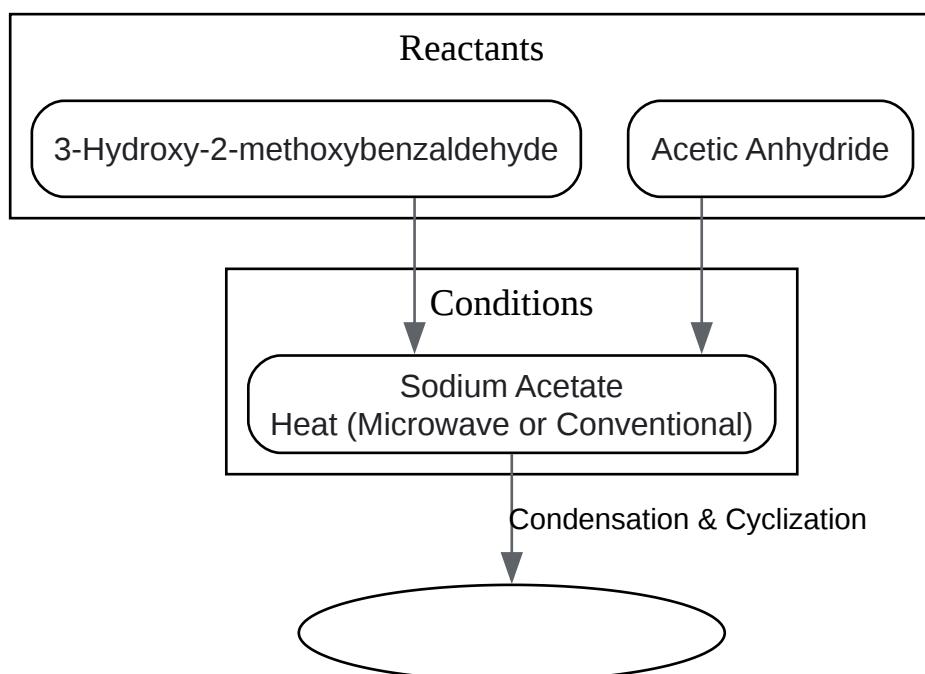
Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-hydroxy-2-methoxyphenyl)prop-2-en-1-one

- Dissolve **3-hydroxy-2-methoxybenzaldehyde** (1 mmol) and 4-hydroxyacetophenone (1 mmol) in ethanol (10 mL) in a round-bottomed flask.

- Add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise to the stirred mixture at room temperature.
- Continue stirring for 24 hours.
- Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl.
- Collect the precipitated solid by vacuum filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to afford the pure chalcone.

The Perkin reaction provides a route to coumarins, which are an important class of heterocyclic compounds with diverse pharmacological properties. The reaction involves the condensation of a phenolic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.<sup>[4]</sup>



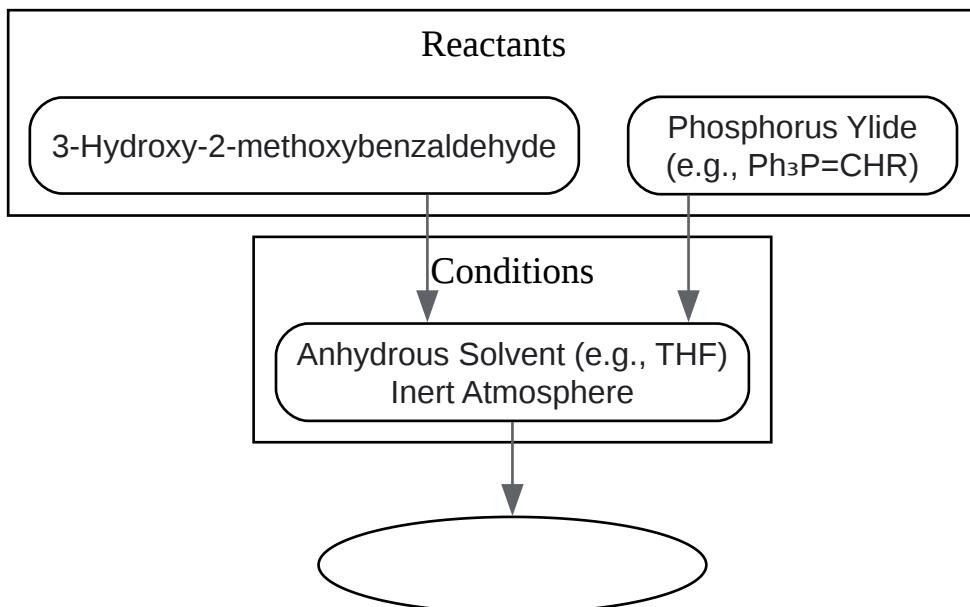
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Caption: Perkin reaction for coumarin synthesis.

Experimental Protocol: Synthesis of 8-Methoxycoumarin-7-ol

- A mixture of **3-hydroxy-2-methoxybenzaldehyde** (0.05 mol), acetic anhydride (0.073 mol), and freshly fused sodium acetate (0.03 mol) is subjected to microwave irradiation (320 W) for 5 minutes.[\[5\]](#)
- Alternatively, the mixture can be heated under reflux for 5-8 hours.
- The hot reaction mixture is poured into water (25 mL).
- The solution is made alkaline with a saturated aqueous solution of sodium carbonate.
- Unreacted aldehyde is removed by steam distillation.
- The residual solution is cooled, filtered, and then acidified with concentrated HCl to precipitate the crude coumarin.
- The product is collected by filtration, washed with cold water, and recrystallized from ethanol.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. **3-Hydroxy-2-methoxybenzaldehyde** can be reacted with a variety of phosphorus ylides (Wittig reagents) to generate substituted styrenes.



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Caption: Wittig reaction workflow.

#### Experimental Protocol: Synthesis of 1-Hydroxy-2-methoxy-3-vinylbenzene

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.[\[6\]](#)
- Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv) dropwise.
- Stir the resulting orange-red solution for 1 hour at room temperature to ensure complete ylide formation.
- Cool the ylide solution to 0 °C and add a solution of **3-hydroxy-2-methoxybenzaldehyde** (1.0 equiv) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- After removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

The Reformatsky reaction allows for the formation of  $\beta$ -hydroxy esters by reacting an aldehyde with an  $\alpha$ -halo ester in the presence of metallic zinc.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This reaction is a valuable tool for constructing carbon-carbon bonds.

#### Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-(3-hydroxy-2-methoxyphenyl)propanoate

- Activate zinc dust (5.0 equiv) by stirring under reflux for 5 minutes in toluene with a catalytic amount of iodine.[\[7\]](#) Cool to room temperature.
- To this suspension, add ethyl bromoacetate (2.0 equiv).
- Add a solution of **3-hydroxy-2-methoxybenzaldehyde** (1.0 equiv) in toluene.

- Stir the resulting mixture at 90 °C for 30 minutes.
- Cool the reaction to 0 °C and quench with water.
- Filter the suspension and extract the filtrate with an appropriate organic solvent (e.g., MTBE).
- Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography.

## Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized, for example, through etherification or esterification, to introduce new functionalities and modify the properties of the molecule.

## Synthesis of Heterocyclic Compounds

**3-Hydroxy-2-methoxybenzaldehyde** is a precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.

1,5-Benzodiazepines can be synthesized through the condensation of an o-phenylenediamine with two equivalents of an aldehyde, or one equivalent each of a ketone and an aldehyde.[\[4\]](#) [\[11\]](#)

### Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

- A mixture of **3-hydroxy-2-methoxybenzaldehyde** (1 mmol), o-phenylenediamine (1 mmol), and dimedone (1 mmol) is stirred in ethanol at reflux in the presence of a suitable catalyst (e.g., ACT@IRMOF-3).[\[4\]](#)
- The progress of the reaction is monitored by TLC.
- Upon completion, the mixture is cooled, and the catalyst is separated by centrifugation.
- The product is isolated by washing the catalyst with ethanol and evaporating the solvent.

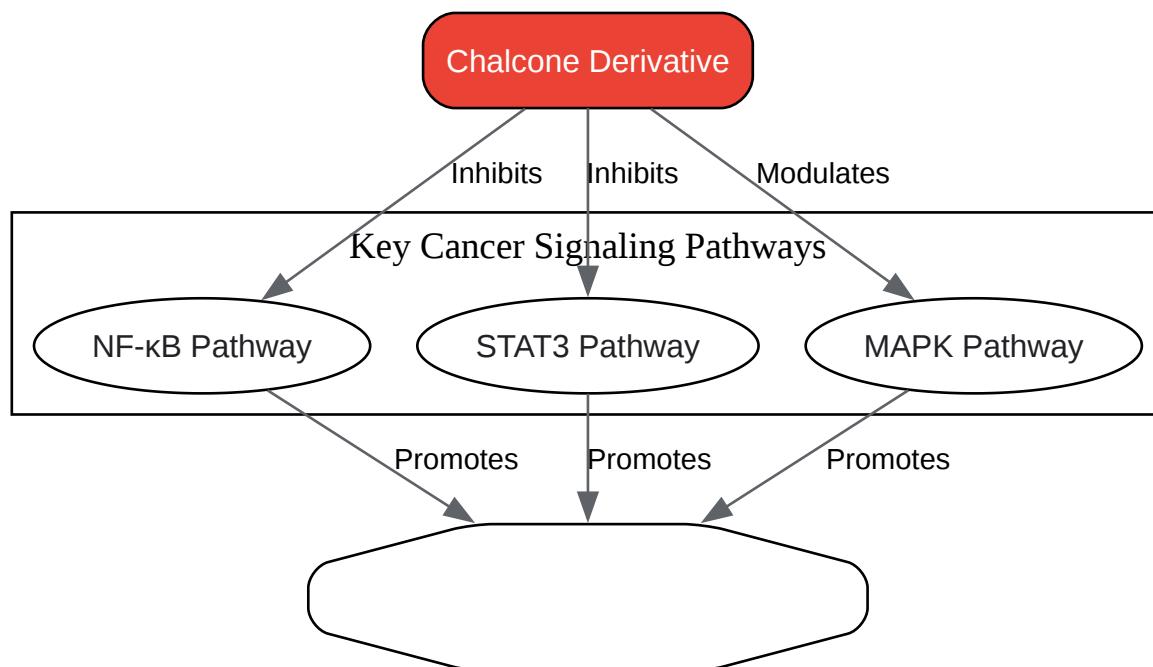
# Applications in the Synthesis of Bioactive Molecules

The derivatives of **3-hydroxy-2-methoxybenzaldehyde** have shown promise in drug discovery, particularly in the development of anticancer agents.

## Anticancer Activity of Chalcone Derivatives

Chalcones synthesized from substituted benzaldehydes have been shown to exhibit anticancer properties by modulating various cellular signaling pathways.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) These pathways are often dysregulated in cancer and are critical for cell proliferation, survival, and metastasis.

A simplified representation of how chalcones can interfere with key cancer-related signaling pathways is shown below.



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Caption: Chalcone modulation of cancer signaling.

Derivatives of **3-hydroxy-2-methoxybenzaldehyde**, such as certain benzyloxybenzaldehydes, have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[\[17\]](#)

## Summary of Quantitative Data

The following tables summarize key quantitative data for reactions involving **3-hydroxy-2-methoxybenzaldehyde** and its derivatives, compiled from various literature sources.

Table 1: Reaction Yields for Selected Syntheses

Product Class	Specific Product	Yield (%)	Reference
Chalcones	(E)-1-(Aryl)-3-(3-hydroxy-2-methoxyphenyl)prop-2-en-1-ones	66-97%	[2]
Coumarins	8-Methoxycoumarin-7-ol	High	[5]
β-Hydroxy Esters	Ethyl 3-hydroxy-3-(3-hydroxy-2-methoxyphenyl)propionate	86% (example)	[7]
Alkenes	1-Hydroxy-2-methoxy-3-vinylbenzene	Moderate to High	

Table 2: Spectroscopic Data for a Representative Derivative: (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine[12]

Data Type	Key Signals
<sup>1</sup> H NMR	δ 3.83 (s, 6H, -OCH <sub>3</sub> ), 6.87-7.29 (m, 6H, Ar-H), 8.97 (s, 2H, -CH=N-), 10.85 (s, 2H, -OH)
Mass Spec (m/z)	300 (M <sup>+</sup> ), 283, 150, 135, 108, 80, 52

## Conclusion

**3-Hydroxy-2-methoxybenzaldehyde** is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations,

leading to the synthesis of diverse and complex molecular architectures. The demonstrated utility of this compound in the preparation of bioactive molecules, including potential anticancer agents, underscores its importance for researchers, particularly those in the field of drug development. The detailed protocols and compiled data within this guide serve as a comprehensive resource for harnessing the full synthetic potential of this remarkable molecule.

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- To cite this document: BenchChem. [3-Hydroxy-2-methoxybenzaldehyde: A Versatile Building Block for Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043290#3-hydroxy-2-methoxybenzaldehyde-potential-as-a-building-block-in-synthesis>]

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